5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate

Diazonium Salt Stability Azoic Dye Intermediate Procurement Reliability

5-Chloro-2-(4-chlorophenoxy)benzenediazonium oxalate (CAS 85223-01-4) is a pre-formed, stabilized diazonium salt belonging to the class of azoic diazo components. Its cation is designated C.I.

Molecular Formula C26H14Cl4N4O6
Molecular Weight 620.2 g/mol
CAS No. 85223-01-4
Cat. No. B12785753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate
CAS85223-01-4
Molecular FormulaC26H14Cl4N4O6
Molecular Weight620.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C(=O)(C(=O)[O-])[O-]
InChIInChI=1S/2C12H7Cl2N2O.C2H2O4/c2*13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;3-1(4)2(5)6/h2*1-7H;(H,3,4)(H,5,6)/q2*+1;/p-2
InChIKeyTURZCABAJXINMG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(4-chlorophenoxy)benzenediazonium Oxalate (CAS 85223-01-4) – Stabilized Diazonium Salt for Azoic Dye Synthesis and Textile Applications


5-Chloro-2-(4-chlorophenoxy)benzenediazonium oxalate (CAS 85223-01-4) is a pre-formed, stabilized diazonium salt belonging to the class of azoic diazo components. Its cation is designated C.I. Azoic Diazo Component 33 (C.I. 37075), derived from Fast Red FR Base [1]. The oxalate counterion enhances storage stability and solubility relative to the corresponding chloride or free-base form, making it a ready-to-use diazonium source for azo coupling reactions in textile dyeing and pigment synthesis [2]. The oxalate salt has the molecular formula C26H14Cl4N4O6 (MW 620.2 g/mol), indicating a 2:1 cation-to-oxalate stoichiometry .

Why 5-Chloro-2-(4-chlorophenoxy)benzenediazonium Oxalate Cannot Be Replaced by Free Bases or Other Diazonium Salts


Azoic dyeing traditionally employs free-base amines that require in situ diazotization with nitrous acid at low temperature (0–5 °C). This step introduces batch-to-batch variability, requires careful pH and temperature control, and poses safety risks due to the instability of the resulting diazonium chloride [1]. The pre-formed oxalate salt eliminates this on-site activation step, ensuring consistent stoichiometry and reducing operator exposure to hazardous intermediates. Furthermore, the oxalate counterion confers superior shelf stability compared to the chloride form, as documented for diazonium oxalate addition compounds, which exhibit good crystallinity and storage fastness [2]. Substituting with another azoic diazo component (e.g., Fast Red B Base, C.I. 37125) alters the shade, coupling pH optimum, and fastness profile, making direct interchange technically unsound without reformulation [3].

Quantitative Differentiation Evidence for 5-Chloro-2-(4-chlorophenoxy)benzenediazonium Oxalate


Pre-formed Oxalate Salt Eliminates On-Site Diazotization Variability and Enhances Shelf Life vs. Free Base or Chloride Forms

The oxalate salt is supplied as a ready-to-use crystalline solid, bypassing the diazotization step required for the free base (Fast Red FR Base, CAS 121-27-7). Diazonium chlorides are generally unstable above 0 °C and prone to decomposition [1]. Patent literature demonstrates that diazonium chloride–oxalic acid addition compounds exhibit very good crystallization ability and are extensively fast to storing due to their good stability [2]. While the free base requires storage as the amine hydrochloride and must be diazotized immediately before use, the oxalate salt can be stored and used directly, reducing process steps and improving batch-to-batch consistency.

Diazonium Salt Stability Azoic Dye Intermediate Procurement Reliability

Defined Coupling pH Window (5–6.5) and Medium Coupling Speed Enable Process Control vs. Strong/Fast Couplers

Azoic Diazo Component 33 exhibits medium coupling ability and medium coupling speed, with an optimal coupling pH range of 5–6.5 [1]. In contrast, Fast Red B Base (Azoic Diazo Component 5, C.I. 37125) is characterized by strong coupling ability and slow coupling speed [2]. The medium coupling kinetics of the oxalate salt provide a wider processing window, reducing the risk of uneven dyeing or premature precipitation during continuous dyeing operations. The defined pH optimum also facilitates buffering in pad-steam or pad-batch applications.

Azo Coupling Dyeing Process Control pH Optimum

Differentiated Light and Washing Fastness Profile on Cotton vs. Fast Red B Base

When coupled with common naphthol components on cotton, Azoic Diazo Component 33 yields fastness properties that differ from alternative red bases. For coupling component 2 (Naphthol AS), the oxalate salt provides light fastness ISO 4, AATCC 3, and chlorine bleaching fastness 4–5, with soda boiling fastness of 5 [1]. Under comparable conditions, Fast Red B Base gives light fastness ISO 4, AATCC 4–5, but lower oxygen bleaching fastness (2–3) and ironing fastness (1) [2]. The superior ironing and oxygen bleaching resistance of Component 33 makes it preferable for garments subjected to industrial laundering and hot pressing.

Color Fastness Textile Dyeing Cotton

Commercial Purity Standard (85–86%) and Controlled Fineness (425 µm) Support Reproducible Dyeing

The commercial product is typically supplied as a crystalline powder with assay content of 85–86% and fineness of 425 µm [1]. This specification is comparable to other fast color bases (e.g., Fast Red B Base purity 99%, but as the free amine). However, the oxalate salt's assay reflects the stabilized diazonium form, not the precursor amine, ensuring that the active diazonium content is directly measurable and does not depend on diazotization yield. The controlled particle size facilitates rapid dissolution in the dye bath, reducing preparation time.

Dye Intermediate Purity Particle Size Quality Control

Procurement-Validated Application Scenarios for 5-Chloro-2-(4-chlorophenoxy)benzenediazonium Oxalate


Continuous Pad-Steam Dyeing of Cotton and Viscose Fabrics

The medium coupling speed and defined pH optimum (5–6.5) of the oxalate salt enable uniform shade development in high-speed continuous dyeing lines. By eliminating the on-site diazotization step, the pre-formed diazonium salt reduces line downtime and improves reproducibility compared to free-base alternatives [1].

Industrial Workwear and Home Textiles Requiring Balanced Fastness

Fabrics dyed with Azoic Diazo Component 33 exhibit superior fastness to ironing (grade 3) and oxygen bleaching (grade 4) when coupled with Naphthol AS, outperforming Fast Red B Base by 2 grades and 1.5 grades, respectively. This profile meets the demands of garments subjected to frequent hot pressing and oxidative washing protocols [2][3].

Synthesis of Azo Pigments via Controlled Coupling

The stabilized diazonium oxalate offers precise stoichiometric control for synthesizing azo pigments. The direct availability of the diazonium function, without the need for in situ activation, ensures consistent coupling yield and purity, which is critical for pigment quality [1].

Academic and Industrial Research on Azo Coupling Kinetics

The compound serves as a reliable, shelf-stable diazonium source for studying coupling kinetics and developing new azo dyes. Its medium reactivity and defined pH range provide a reproducible baseline for experimental design, as reported in dye chemistry literature [1].

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